molecular formula C9H10ClN3O B1256292 1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one CAS No. 120868-66-8

1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one

Cat. No.: B1256292
CAS No.: 120868-66-8
M. Wt: 211.65 g/mol
InChI Key: ADWTYURAFSWNSU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Imidacloprid-urea can be synthesized through the hydrolysis of imidacloprid. The reaction typically involves the use of water or a mild acid under controlled temperature conditions . The process can be summarized as follows:

  • Imidacloprid is dissolved in water or a mild acid.
  • The solution is heated to a specific temperature to facilitate hydrolysis.
  • Imidacloprid-urea is formed as a result of the hydrolysis reaction.

Industrial Production Methods

Industrial production of imidacloprid-urea follows similar principles but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Imidacloprid-urea undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Agricultural Applications

Insecticide Properties
The primary application of 1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one is as a metabolite of imidacloprid, which is widely used in agriculture as an insecticide. It exhibits neurotoxic effects on insects by acting as an agonist at acetylcholine receptors, mimicking neurotransmitter actions and leading to paralysis and death in target pest species . This mechanism underpins its effectiveness against various agricultural pests, particularly sucking insects like aphids and whiteflies.

Crop Protection Strategies
Due to its effectiveness, this compound is integral to crop protection strategies aimed at managing pest populations while minimizing damage to crops. Its role as a breakdown product of imidacloprid raises concerns regarding the persistence of its biological activity in the environment, which can influence pest resistance management practices.

Environmental Fate and Behavior

Persistence Studies
Research has focused on the environmental fate of this compound, particularly its persistence and transformation pathways in soil and water environments. Studies indicate that this compound can persist in various environmental matrices, raising potential ecological risks associated with imidacloprid use . Understanding its degradation pathways is crucial for assessing the long-term impacts of neonicotinoids on ecosystems.

Toxicological Research
Toxicological studies have explored the effects of this compound on non-target organisms. In vitro studies suggest that it may exhibit insecticidal activity similar to imidacloprid; however, further research is necessary to confirm its potency and evaluate potential risks to beneficial insects and other non-target species . The acute and chronic toxicity profiles of this compound are essential for understanding its safety in agricultural applications.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of this compound. Below is a table summarizing notable compounds:

Compound NameStructure FeaturesUnique Properties
ImidaclopridContains a nitro groupBroad-spectrum insecticide with high efficacy
NitenpyramSimilar pyridine structureRapid action against fleas; lower mammalian toxicity
AcetamipridContains an acetamido groupEffective against aphids; less persistent in the environment

This comparison emphasizes how the structural arrangement of this compound contributes to its unique biological activity and environmental behavior compared to other neonicotinoids.

Case Studies

Several case studies illustrate the implications of using this compound in agricultural settings:

Case Study 1: Insect Resistance Management
Research conducted on various crops treated with imidacloprid revealed that the presence of metabolites like this compound may contribute to the development of resistance in pest populations. Monitoring these metabolites helps inform resistance management strategies.

Case Study 2: Environmental Impact Assessment
A study assessing the environmental impact of imidacloprid usage highlighted the persistence of its metabolites, including this compound, in aquatic environments. This research underscored the need for regulatory assessments regarding the ecological risks posed by neonicotinoids .

Mechanism of Action

Imidacloprid-urea exerts its effects by interfering with the nervous system of insects. It binds to nicotinic acetylcholine receptors, preventing the normal transmission of nerve impulses. This leads to paralysis and eventual death of the insect . The molecular targets include the nicotinic acetylcholine receptors, and the pathways involved are primarily related to neural transmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidacloprid-urea is unique in its specific degradation pathway and its role in the environmental fate of imidacloprid. Unlike its parent compound, imidacloprid-urea is less toxic to non-target organisms but still retains some insecticidal properties .

Biological Activity

1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one is a chemical compound that has garnered attention due to its biological activities, particularly as a metabolite of the widely used insecticide imidacloprid. This compound exhibits various mechanisms of action, influencing both pest control and potential effects on non-target organisms, including humans and wildlife.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C9H10ClN3O
  • Molar Mass : 255.66 g/mol
  • IUPAC Name : this compound

This compound acts primarily as an antagonist on the synaptic nicotinic acetylcholine receptors (nAChRs) in insects. This mechanism is similar to that of imidacloprid, leading to overstimulation and eventual paralysis of the insect nervous system. The compound's chlorinated pyridine moiety enhances its binding affinity to these receptors, contributing to its insecticidal properties .

Insecticidal Effects

Research indicates that this compound exhibits potent insecticidal activity against various pest species. The efficacy of this compound has been demonstrated in several studies, highlighting its potential for agricultural applications:

Pest Species Efficacy Reference
Aedes aegyptiHigh
Drosophila melanogasterModerate
Culex pipiensHigh

Toxicological Studies

While effective against pests, the biological activity of this compound raises concerns regarding its toxicity to non-target organisms. Studies have shown varying degrees of toxicity in mammals and aquatic organisms:

Organism Type Toxicity Level Reference
MammalsLow to moderate
Aquatic InvertebratesModerate

Case Studies

  • Case Study on Aquatic Toxicity : A study investigated the effects of this compound on aquatic invertebrates, revealing significant impacts on reproduction and survival rates at concentrations commonly found in agricultural runoff .
  • Human Health Risk Assessment : Research assessing the compound's potential human health risks indicated low acute toxicity; however, chronic exposure could lead to neurotoxic effects due to its mechanism of action on nAChRs .

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are employed to characterize 1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one?

  • Methodological Answer : X-ray crystallography is the primary technique for structural elucidation. The compound crystallizes in a triclinic system (space group P1) with unit cell parameters a = 5.9864 Å, b = 7.4724 Å, c = 11.0235 Å, and angles α = 83.103°, β = 80.040°, γ = 80.020°. Data collection uses an Oxford Diffraction Xcalibur Sapphire3 diffractometer with Mo Kα radiation (λ = 0.71073 Å). Structure solution is performed via SHELXS97, followed by refinement using SHELXL96. Hydrogen atoms are treated with a mix of constrained (riding model) and independent refinement, achieving R1 = 0.068 and wR2 = 0.207. Key hydrogen bonds (e.g., N11—H11···O12, 2.924 Å) stabilize the crystal lattice .

Q. How is the synthetic route for this compound optimized using statistical experimental design?

  • Methodological Answer : Design of Experiments (DoE) methodologies, such as factorial designs or response surface modeling, minimize trial-and-error approaches. For example, variables like temperature, solvent polarity, and catalyst loading are systematically varied to identify optimal yield conditions. Central Composite Design (CCD) can map non-linear relationships, while ANOVA validates parameter significance. This approach reduces the number of experiments by 30–50% while maximizing data robustness .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice influence the compound’s stability and reactivity?

  • Methodological Answer : Hydrogen bonding (e.g., N11—H11···O12, D···A = 2.924 Å) and π-π stacking between pyridine and imidazolidinone rings contribute to lattice stability. Hirshfeld surface analysis quantifies interaction contributions (e.g., H···Cl contacts account for 8–12% of surface contacts). Thermal stability is assessed via differential scanning calorimetry (DSC), correlating melting points (observed at 293 K in crystallography) with bond dissociation energies. These interactions also influence solubility and bioavailability .

Q. What computational strategies resolve discrepancies between crystallographic data and quantum mechanical (QM) predictions for molecular geometry?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) optimize the gas-phase geometry, which is compared to X-ray data. Discrepancies in bond lengths (e.g., C—N in imidazolidinone: 1.35 Å experimental vs. 1.38 Å DFT) arise from crystal packing effects. Polarizable Continuum Models (PCM) simulate solvent effects, reducing RMSD between computed and experimental structures to <0.02 Å. Van der Waals corrections refine non-covalent interaction modeling .

Q. How can reaction path search algorithms predict novel derivatives or degradation pathways?

  • Methodological Answer : Transition state theory combined with QM/MM simulations identifies plausible reaction pathways. For example, IRC (Intrinsic Reaction Coordinate) analysis predicts chloropyridine ring substitution sites. Machine learning models (e.g., neural networks) trained on crystallographic datasets prioritize synthetic targets with high lattice stability (e.g., derivatives with halogen substitutions at C6). Reaction barriers (<20 kcal/mol) indicate feasible pathways under mild conditions .

Q. Data Contradiction Analysis

Q. How are conflicting NMR and X-ray data reconciled for dynamic molecular conformations?

  • Methodological Answer : Dynamic NMR (DNMR) at variable temperatures (e.g., 298–400 K) detects conformational exchange. For instance, imidazolidinone ring puckering may show averaged signals in NMR but fixed geometry in X-ray. Overhauser Effect Spectroscopy (NOESY) cross-peaks validate interproton distances against crystallographic models. Molecular dynamics (MD) simulations (1–10 ns trajectories) quantify flexibility, resolving discrepancies between static (X-ray) and dynamic (NMR) data .

Q. Methodological Tables

Table 1 : Key Crystallographic Parameters for this compound

ParameterValue
Space groupP1
a, b, c (Å)5.9864, 7.4724, 11.0235
α, β, γ (°)83.103, 80.040, 80.020
V (ų)476.26
R1/wR20.068/0.205
Hydrogen bonding (Å)N11—H11···O12: 2.924

Table 2 : Experimental Design Workflow for Synthesis Optimization

StepMethodPurpose
1Full Factorial DesignScreen variables (e.g., pH, temp)
2Central Composite DesignModel non-linear response surfaces
3ANOVAIdentify significant factors
4Response Surface MethodologyPredict optimal conditions

Properties

IUPAC Name

1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O/c10-8-2-1-7(5-12-8)6-13-4-3-11-9(13)14/h1-2,5H,3-4,6H2,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADWTYURAFSWNSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)CC2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1037563
Record name Imidacloprid urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1037563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120868-66-8
Record name Imidacloprid-urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120868-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidacloprid urea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120868668
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidacloprid urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1037563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IMIDACLOPRID UREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/575W874H6J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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